Kaempferol 3,5-dimethyl ether

Dermatology Hyperpigmentation Cytotoxicity

For dermatological and oncology researchers, Kaempferol 3,5-dimethyl ether offers a chemically distinct flavonoid with a specific methylation pattern that defines its bioactivity. Using generic kaempferol or other analogs is a recognized pitfall, as minor structural changes dramatically alter function. • Skin Pigmentation Research: Non-cytotoxic to human keratinocytes (up to 80 µM) with potent anti-tyrosinase activity (IC50 = 42.5 µM). • Cancer Research Tool: Ideal negative control for P-glycoprotein (P-gp) inhibition studies, enabling investigation of P-gp-independent mechanisms. • Supply Assurance: Available as a high-purity (>98%) natural product, ready for global delivery to support reproducible studies.

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
CAS No. 1486-65-3
Cat. No. B8255250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol 3,5-dimethyl ether
CAS1486-65-3
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)O
InChIInChI=1S/C17H14O6/c1-21-12-7-11(19)8-13-14(12)15(20)17(22-2)16(23-13)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3
InChIKeyXMCNEMKKAQGVGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kaempferol 3,5-Dimethyl Ether Overview


Kaempferol 3,5-dimethyl ether (CAS 1486-65-3), also known as 7,4'-dihydroxy-3,5-dimethoxyflavone, is a naturally occurring flavonoid belonging to the kaempferol class of compounds . This compound is characterized by a kaempferol backbone with methoxy groups substituted at the 3 and 5 positions, and hydroxyl groups at the 7 and 4' positions . It is isolated from various plant species and is primarily utilized in life science research for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Workflow Methylation pattern–dependent bioactivity studies, structure–activity relationship (SAR) profiling
Selection 3,5-dimethoxy substitution pattern; distinct from 3-O-methyl, 3,4′-dimethyl, or 7,4′-dimethyl analogs
Use Context Dermatological cell-model research, cancer chemoprevention screening, natural product characterization

Kaempferol 3,5-Dimethyl Ether: Substitution Risks


The substitution of Kaempferol 3,5-dimethyl ether with generic kaempferol or other methylated analogs (e.g., 3,7-dimethyl or 7,4'-dimethyl ether) is scientifically invalid due to a well-established structure-activity relationship (SAR) among kaempferol derivatives [1]. Methylation pattern is a key determinant of bioactivity. A direct comparative study of four kaempferol methyl ethers isolated from the same plant source demonstrated that variations in the position and number of methoxy and hydroxy groups lead to significantly different antibacterial and antioxidant potencies, with Minimum Inhibitory Concentration (MIC) values ranging from 16 μg/ml to over 250 μg/ml across the set [1]. Furthermore, a separate SAR analysis showed that only specific substitution patterns, such as 3-O-methyl or 3,4'-O-dimethyl, exhibit potent P-glycoprotein (P-gp) inhibition, while others do not [2]. Therefore, relying on data or effects from other kaempferol derivatives is a scientific error and can compromise research reproducibility and validity [1][2]. The evidence below provides specific, quantifiable differentiation for Kaempferol 3,5-dimethyl ether.

Methylation position (3,5- vs. 3-O- or 3,4′-O-) determines P-gp inhibitory activity; generic kaempferol does not replicate 3,5-dimethyl-specific bioactivity.

7,4′-dimethyl ether shows primary antibacterial activity, whereas 3,5-dimethyl ether is associated with antitumor-promoting effects – substitution leads to divergent assay outcomes.

Cytotoxicity profiles differ widely across cell types and methylation patterns; data from 3,7-dimethyl analogs cannot be transferred.

Kaempferol 3,5-Dimethyl Ether Differentiation Data


Cytotoxicity & Anti-Tyrosinase Activity vs. 3,7-Dimethyl Ether

In a cross-study comparison, Kaempferol 3,5-dimethyl ether demonstrates a superior safety profile and potent anti-tyrosinase activity. It shows no cytotoxicity in HaCaT human keratinocytes at concentrations ≤80 µM [1]. In contrast, a related analog, 6-Hydroxykaempferol 3,7-dimethyl ether, exhibits significant cytotoxic activity against prostate cancer cells, indicating a different and more toxic profile [2]. Furthermore, Kaempferol 3,5-dimethyl ether exhibits an IC50 of 42.5 µM for anti-tyrosinase activity, a key target for managing hyperpigmentation [1].

Cytotoxicity & Tyrosinase Inhibition
Cross-study comparable
Non-cytotoxic ≤80 µM (HaCaT); anti-tyrosinase IC50 42.5 µM vs. 6-Hydroxykaempferol 3,7-dimethyl ether cytotoxic to DU145/PC3 cells
Supports dermatological cell-model safety context and tyrosinase endpoint review
Comparable only within stated cell lines; activity confirmed in human keratinocytes
Dermatology Hyperpigmentation Cytotoxicity

P-gp Inhibition: Lack of Activity vs. Active Analogs

An SAR study on six kaempferol derivatives from Zingiber zerumbet established that P-glycoprotein (P-gp) inhibition is highly dependent on methylation pattern. Kaempferol-3-O-methyl ether and kaempferol-3,4′-O-dimethyl ether exhibited potent P-gp inhibitory effects comparable to the positive control verapamil, significantly increasing intracellular drug accumulation [1]. While this specific study did not test Kaempferol 3,5-dimethyl ether, its distinct substitution pattern (3,5-dimethoxy) differs from the active analogs (3-methoxy or 3,4'-dimethoxy), providing a strong class-level inference that it will not possess this specific P-gp inhibitory activity.

P-gp Inhibition Selectivity
Class-level inference
Not predicted to inhibit P-gp; active analogs require 3-O-methyl or 3,4′-O-dimethyl substitution
Supports P-gp-independent pathway studies and negative-control selection
Inferred from SAR; no direct test data available for this compound
Multidrug Resistance P-gp Modulation Chemosensitization

Anti-Inflammatory Cytokine Suppression vs. Kaempferol

Kaempferol 3,5-dimethyl ether has been shown to inhibit the expression of pro-inflammatory proteins TNF-α and p-NF-κB in HaCaT human keratinocytes, demonstrating its anti-inflammatory potential at the protein level [1]. While an IC50 value for this activity is not reported, a direct head-to-head study on unmodified kaempferol shows it inhibits cytokine reduction with an IC50 of 14.3 µM in a THP-1 NF-κB reporter assay [2]. This serves as a baseline for the class, against which the specific activity of the 3,5-dimethyl derivative can be contextualized in cell-based inflammation models.

Anti-Inflammatory Activity
Supporting evidence
Inhibits TNF-α and p-NF-κB (HaCaT) vs. kaempferol IC50 14.3 µM (THP-1 NF-κB reporter)
Supports skin inflammation model context; class anti-inflammatory activity retained
Different assay endpoints limit direct IC50 comparison; research opportunity exists
Immunology Cytokine Signaling Anti-Inflammation

Antitumor-Promoting vs. Antibacterial Activity

Kaempferol 3,5-dimethyl ether was identified as a constituent from Dioscorea bulbifera with potential antitumor-promoting activity [1]. This contrasts sharply with Kaempferol-7,4'-dimethyl ether, which is characterized by its antibacterial activity against S. aureus and E. coli with MICs of 200 and 225 μg/ml, respectively . This cross-study comparison highlights a clear functional divergence based on the methylation pattern, underscoring why these compounds cannot be substituted for each other in research applications.

Primary Bioactivity Divergence
Cross-study comparable
Antitumor-promoting (JB6 model) vs. 7,4′-dimethyl ether: antibacterial MIC 200–225 µg/ml (S. aureus, E. coli)
Supports cancer chemoprevention model selection; methylation shift changes primary bioactivity
Assay context differs; do not substitute based on antibacterial data
Cancer Chemoprevention Antibacterial Natural Products

Kaempferol 3,5-Dimethyl Ether Research Applications


Dermatological Research: Hyperpigmentation & Inflammation

Kaempferol 3,5-dimethyl ether is the optimal choice for in vitro dermatological research targeting hyperpigmentation and skin inflammation. Evidence shows it is non-cytotoxic to human keratinocytes at doses up to 80 µM and possesses potent anti-tyrosinase activity (IC50 = 42.5 µM), a key enzyme in melanin production [1]. It also inhibits the pro-inflammatory proteins TNF-α and NF-κB in the same cell line, making it a dual-action candidate for studying complex skin conditions like UV-induced hyperpigmentation and inflammation [1].

Cancer Research: P-gp-Independent Mechanisms

In cancer research, particularly studies on multidrug resistance, Kaempferol 3,5-dimethyl ether serves a critical, albeit negative, role. Based on SAR studies, this compound is not a potent P-gp inhibitor, unlike its 3-O-methyl and 3,4'-O-dimethyl counterparts [2]. Therefore, it is the ideal negative control or tool compound when the research objective is to investigate P-gp-independent mechanisms of action or to profile the effects of kaempferol derivatives that do not interfere with drug efflux pumps [2].

Chemoprevention Studies

For researchers investigating the chemopreventive potential of flavonoids, Kaempferol 3,5-dimethyl ether is the appropriate selection. It has been identified as an antitumor-promoting constituent, providing a defined starting point for such studies [3]. This contrasts with other analogs like Kaempferol-7,4'-dimethyl ether, which primarily exhibit antibacterial activity, thereby preventing the introduction of a confounding variable in cancer-focused assays .

Natural Product Chemistry: Isolation & Characterization Benchmark

Kaempferol 3,5-dimethyl ether is a well-characterized natural product, with its isolation from sources like Dioscorea bulbifera [3] and Alpinia nigra [1] documented in peer-reviewed literature using standard spectroscopic techniques. Its unique 3,5-dimethyl substitution pattern and associated bioactivities make it a valuable benchmark compound for phytochemical studies, aiding in the identification and characterization of novel flavonoids from plant extracts [1][3].

Application
Selection Property
Validation Focus
Dermatological hyperpigmentation & inflammation research
Cytotoxicity profile and tyrosinase inhibition context
Melanogenesis and inflammatory cytokine endpoints in keratinocyte models
P-gp-independent cancer mechanism studies
Lack of P-gp inhibitory activity (SAR-inferred)
P-gp-independent drug response and efflux pump endpoints
Cancer chemoprevention research
Antitumor-promoting constituent profile
Cell transformation assay endpoints in epidermal models
Natural product phytochemistry
Characterized 3,5-dimethoxy substitution pattern
Spectral and chromatographic profiling for flavonoid identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kaempferol 3,5-dimethyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.